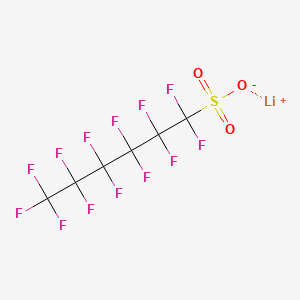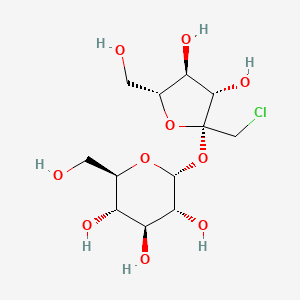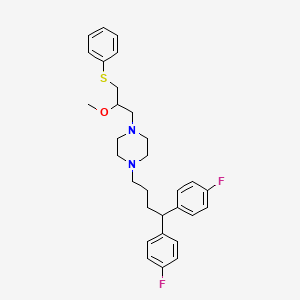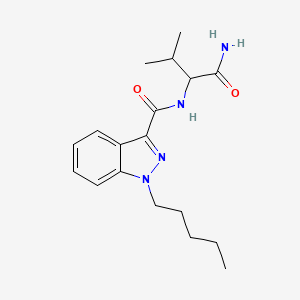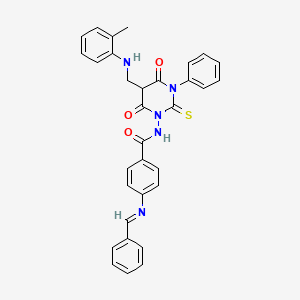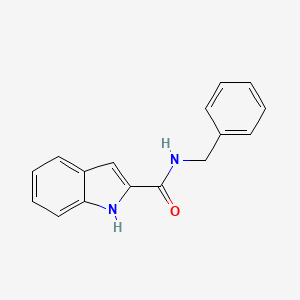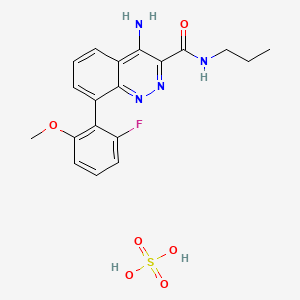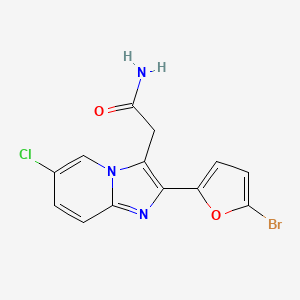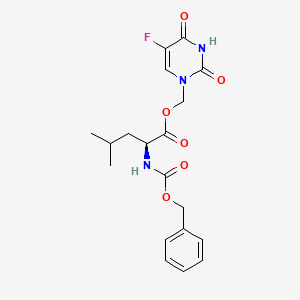
1-(7-Guanyl)-4-(7-guanosinyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-G-7-GB” is a synthetic chemical known for its unique properties and applications in various fields It is a heterocyclic compound, meaning it contains a ring structure composed of at least two different elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-G-7-GB” involves multiple steps, starting with the preparation of the core heterocyclic structure. Common synthetic routes include cyclization reactions, where precursor molecules undergo ring formation under specific conditions. These reactions often require catalysts, such as transition metals, and are conducted under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of “7-G-7-GB” typically involves large-scale chemical reactors where the synthesis is optimized for efficiency and cost-effectiveness. The process may include continuous flow reactions, where reactants are continuously fed into the reactor, and products are continuously removed. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
“7-G-7-GB” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving “7-G-7-GB” often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
“7-G-7-GB” has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-G-7-GB” involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
“7-G-7-GB” can be compared with other heterocyclic compounds to highlight its uniqueness:
Quinoline: Similar in structure but differs in its reactivity and applications.
Pyridine: Another heterocyclic compound with distinct chemical properties and uses.
Furan: Contains an oxygen atom in the ring, leading to different reactivity compared to “7-G-7-GB”.
The uniqueness of “7-G-7-GB” lies in its specific ring structure and the functional groups attached to it, which confer unique chemical and biological properties.
Properties
CAS No. |
74746-59-1 |
|---|---|
Molecular Formula |
C19H25N10O6+ |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-amino-7-[4-(2-amino-6-oxo-1H-purin-7-yl)butyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C19H24N10O6/c20-18-23-13-9(15(33)25-18)27(6-22-13)3-1-2-4-28-7-29(14-10(28)16(34)26-19(21)24-14)17-12(32)11(31)8(5-30)35-17/h6-8,11-12,17,30-32H,1-5H2,(H5-,20,21,23,24,25,26,33,34)/p+1/t8-,11-,12-,17-/m1/s1 |
InChI Key |
GDKHUFACIJCCKL-MZYRTQMTSA-O |
Isomeric SMILES |
C1=NC2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)C(=O)NC(=N2)N |
Canonical SMILES |
C1=NC2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)O)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




